2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Description
Properties
IUPAC Name |
2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNCKZXQPZPKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677302 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-72-1 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trifluoromethylphenyl Thiazole Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The Strategic Integration of Trifluoromethylphenyl and Thiazole Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Among these, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands out for its remarkable versatility and broad spectrum of pharmacological activities.[1] Its derivatives have been extensively explored and have yielded compounds with significant antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The thiazole nucleus is a key component in numerous clinically approved drugs, underscoring its importance in medicinal chemistry.[1]
The incorporation of a trifluoromethyl (CF3) group onto a phenyl ring introduces a unique set of properties that can profoundly enhance the therapeutic potential of a molecule. The CF3 group is a powerful electron-withdrawing moiety that can modulate the acidity of nearby functional groups, thereby influencing binding interactions with biological targets.[4] Furthermore, its high metabolic stability can significantly improve a compound's in vivo half-life. The lipophilicity of the trifluoromethyl group can also enhance membrane permeability, a critical factor for drug efficacy.[4]
This technical guide provides an in-depth review of trifluoromethylphenyl thiazole derivatives, a class of compounds that synergistically combines the advantageous properties of both the thiazole ring and the trifluoromethylphenyl group. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Synthetic Methodologies: Constructing the Trifluoromethylphenyl Thiazole Scaffold
The synthesis of trifluoromethylphenyl thiazole derivatives predominantly relies on the classic Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.
General Synthetic Scheme: Hantzsch Thiazole Synthesis
The core of the synthesis involves the reaction of a substituted trifluoromethylphenyl thioamide with an appropriate α-haloketone. The trifluoromethylphenyl moiety can be incorporated at either the 2-position or the 4-position of the thiazole ring, depending on the choice of starting materials.
Caption: Hantzsch synthesis of trifluoromethylphenyl thiazole derivatives.
A common route to introduce the trifluoromethylphenyl group at the 2-position of the thiazole ring starts with the corresponding trifluoromethyl-substituted benzaldehyde. This aldehyde is then converted to a thioamide, which subsequently undergoes the Hantzsch cyclization with an α-haloketone. For derivatives with the trifluoromethylphenyl group at the 4-position, a trifluoromethyl-substituted phenacyl halide is typically used as the α-haloketone component.
Biological Activities and Therapeutic Potential
The unique combination of the trifluoromethylphenyl and thiazole moieties imparts a wide range of biological activities to these derivatives, with anticancer, antimicrobial, and anti-inflammatory properties being the most prominent.
Anticancer Activity
Trifluoromethylphenyl thiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2][6] The trifluoromethyl group often contributes to enhanced potency, potentially through improved cellular uptake and stronger interactions with target proteins.[6]
Table 1: Anticancer Activity of Representative Trifluoromethylphenyl Thiazole Derivatives (IC50 values in µM)
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Trifluoromethylphenyl)-thiazole derivative | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| 2 | 2-(4-Trifluoromethylphenyl)-thiazole derivative | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| 3 | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [6] |
| 4 | 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [6] |
| 5 | 1-(3-Trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea | A549 (Lung) | >100 | [4] |
| 6 | 1-(4-Trifluoromethylphenyl)-3-(4-(2-fluorophenyl)thiazol-2-yl)thiourea | HeLa (Cervical) | >100 | [4] |
Note: The structures for compounds 1 and 2 are generalized as the specific substitutions beyond the trifluoromethylphenyl and thiazole core were varied in the study.
Antimicrobial Activity
The presence of the trifluoromethylphenyl group can enhance the antimicrobial properties of thiazole derivatives. This is often attributed to increased lipophilicity, which facilitates penetration through microbial cell membranes.[4] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 2: Antimicrobial Activity of Representative Trifluoromethylphenyl Thiazole Derivatives (MIC values in µg/mL)
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 7 | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(thiazol-2-yl)thiourea | Staphylococcus aureus | 3.9 | [4] |
| 8 | 1-(4-Trifluoromethylphenyl)-3-(thiazol-2-yl)thiourea | Escherichia coli | 7.8 | [4] |
| 9 | 1-(3-Trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea | Bacillus subtilis | 31.2 | [4] |
| 10 | N-(Trifluoromethyl)phenyl substituted pyrazole derivative | MRSA | 3.12 | [7] |
Note: Compound 10 is a pyrazole derivative but is included for its relevant trifluoromethylphenyl substitution and antimicrobial activity context.
Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory potential, often through the inhibition of key inflammatory mediators.[8][9] The trifluoromethylphenyl moiety can contribute to enhanced anti-inflammatory effects, although specific data for this subclass is less abundant in the readily available literature. The primary mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways.[9]
Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylphenyl thiazole derivatives is highly dependent on the substitution pattern on both the phenyl and thiazole rings.
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring (ortho, meta, or para) significantly influences activity. For instance, in some series of antimicrobial compounds, a para-substituted trifluoromethylphenyl group has been shown to be more potent than other isomers.[4]
-
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring are critical. Electron-withdrawing groups on the thiazole ring can enhance antimicrobial and anticancer activity.[4] The presence of bulky substituents can also modulate selectivity for different biological targets.
-
Linker between the Rings: In compounds where the trifluoromethylphenyl and thiazole moieties are connected by a linker, such as a thiourea or carboxamide group, the nature of this linker is crucial for activity. The linker can influence the overall conformation of the molecule and its ability to interact with the target's binding site.[4]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of trifluoromethylphenyl thiazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl thiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the trifluoromethylphenyl thiazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the trifluoromethylphenyl thiazole derivatives orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the further development of these compounds as therapeutic agents. While the exact mechanisms can vary depending on the specific derivative and its biological target, some general pathways have been implicated.
Anticancer Mechanism
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Thiazole derivatives have been shown to target various components of these pathways. For example, some derivatives may inhibit protein kinases that are crucial for cancer cell survival and proliferation.
Caption: Potential anticancer mechanism of action.
Antimicrobial Mechanism
The antimicrobial action of these derivatives may involve the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[10] Their amphiphilic nature, enhanced by the trifluoromethylphenyl group, can facilitate their insertion into the lipid bilayer of bacterial and fungal cells.[10]
Conclusion and Future Directions
Trifluoromethylphenyl thiazole derivatives represent a promising class of compounds with a diverse range of biological activities. The strategic incorporation of the trifluoromethylphenyl moiety onto the versatile thiazole scaffold has proven to be an effective strategy for enhancing therapeutic potential. The synthetic accessibility of these compounds, primarily through the Hantzsch synthesis, allows for the generation of large libraries for screening and optimization.
Future research in this area should focus on several key aspects. A more in-depth elucidation of the specific molecular targets and mechanisms of action for the most potent compounds is crucial for their rational optimization. The exploration of novel synthetic methodologies to access a wider range of substitution patterns will undoubtedly lead to the discovery of derivatives with improved activity and selectivity. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of these promising compounds, paving the way for their potential clinical development. This comprehensive understanding will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to the clinic.
References
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved January 24, 2026, from [Link]
-
Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. (2023). PubMed. Retrieved January 24, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 24, 2026, from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 4. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Trifluoromethylphenyl Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethylphenyl Thiazole Moiety
In the landscape of medicinal chemistry, the thiazole ring represents a cornerstone heterocyclic scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its inherent physicochemical properties and versatile reactivity make it a prime candidate for the development of novel therapeutic agents. The strategic incorporation of a trifluoromethylphenyl group onto this thiazole nucleus has emerged as a powerful approach in drug design. The trifluoromethyl (CF₃) group is not merely a lipophilicity enhancer; its strong electron-withdrawing nature and metabolic stability significantly augment the biological activity of the parent molecule.[2] This guide provides a comprehensive technical overview of the burgeoning research into the biological activities of trifluoromethylphenyl thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Trifluoromethylphenyl thiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[2][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Inducing Programmed Cell Death and Halting Proliferation
A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain trifluoromethylphenyl thiazole derivatives can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, some derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards cell death.[4] This disruption of mitochondrial membrane potential can lead to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating uncontrollably. Cell cycle analysis has revealed that treatment with specific trifluoromethylphenyl thiazole derivatives can cause an accumulation of cells in the G1/S or G2/M phases of the cell cycle.[3][5] This cell cycle arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3] Molecular docking studies have suggested that these compounds can bind to the active sites of proteins like CDK2, inhibiting their activity and thereby halting cell division.[3] Some derivatives also exhibit inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3]
Signaling Pathway for Anticancer Activity
Caption: Anticancer mechanism of trifluoromethylphenyl thiazoles.
Structure-Activity Relationship (SAR)
The anticancer potency of trifluoromethylphenyl thiazole derivatives is highly dependent on their structural features. The position and nature of substituents on both the phenyl and thiazole rings play a crucial role in determining their cytotoxic activity.
| Compound ID | Phenyl Ring Substitution | Thiazole Ring Substitution | Target Cell Line | IC50 (µM) | Reference |
| 4c | 4-Hydroxy-3-methoxy | - | MCF-7 | 2.57 ± 0.16 | [3] |
| 4c | 4-Hydroxy-3-methoxy | - | HepG2 | 7.26 ± 0.44 | [3] |
| Compound 7i | 3,5-bis(trifluoromethyl) | Unsubstituted | A549, HeLa, MCF-7, HCT116 | ~25 | [2] |
| Compound 11h | 4-trifluoromethyl | 4-(3-chlorophenyl) | A549, HeLa, MCF-7, HCT116 | Moderate Activity | [2] |
Table 1: Anticancer activity of selected trifluoromethylphenyl thiazole derivatives.
Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance anticancer activity. The trifluoromethyl group, in particular, has been shown to be a key contributor to the cytotoxic effects of these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][6]
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.[3]
-
MTT Addition: After the incubation period, add 40 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 180 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Trifluoromethylphenyl thiazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[2][7]
Mechanism of Action: Disrupting Essential Microbial Processes
The antimicrobial mechanism of these compounds is thought to involve the disruption of essential cellular processes in microorganisms. The lipophilic nature of the trifluoromethylphenyl group facilitates the penetration of the microbial cell membrane.[2] Once inside the cell, these compounds may inhibit key enzymes involved in vital metabolic pathways. For example, some thiazole derivatives have been suggested to inhibit sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of the fungal cell membrane.[2] In bacteria, potential targets include dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[1]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of trifluoromethylphenyl thiazole derivatives is influenced by the substitution pattern on the aromatic rings.
| Compound ID | Phenyl Ring Substitution | Thiazole Ring Substitution | Target Organism | MIC (µg/mL) | Reference |
| 7i | 3,5-bis(trifluoromethyl) | Unsubstituted | Staphylococcus aureus | 3.9 | [2] |
| 7i | 3,5-bis(trifluoromethyl) | Unsubstituted | Candida albicans | 7.8 | [2] |
| 11h | 4-trifluoromethyl | 4-(3-chlorophenyl) | Staphylococcus aureus | 3.9 | [2] |
| 11h | 4-trifluoromethyl | 4-(3-chlorophenyl) | Escherichia coli | 7.8 | [2] |
| 9g | 3-trifluoromethyl | 4-(3-chlorophenyl) | Bacillus subtilis | 31.2 | [2] |
| 9g | 3-trifluoromethyl | 4-(3-chlorophenyl) | Pseudomonas aeruginosa | 31.2 | [2] |
Table 2: Antimicrobial activity of selected trifluoromethylphenyl thiazole derivatives.
The presence of a trifluoromethyl group on the phenyl ring is generally associated with enhanced antimicrobial activity. Furthermore, the nature and position of substituents on the thiazole ring can significantly impact the spectrum and potency of antimicrobial action. For instance, the presence of a halogenated phenyl group at the 4-position of the thiazole ring has been shown to be beneficial for activity against both Gram-positive and Gram-negative bacteria.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Workflow for Broth Microdilution Assay
Caption: Experimental workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylphenyl thiazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Trifluoromethylphenyl thiazole derivatives have shown potential as anti-inflammatory agents by modulating key components of the inflammatory response.[9][10]
Mechanism of Action: Targeting Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to inhibit the activity of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] By inhibiting p38α, these compounds can effectively dampen the inflammatory response. The anti-inflammatory activity may also involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[11]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Dosing: Administer the trifluoromethylphenyl thiazole derivative orally or intraperitoneally to a group of rats or mice. A control group should receive the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After 30 to 60 minutes of drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. [9]3. Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume or thickness before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Conclusion and Future Directions
The trifluoromethylphenyl thiazole scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The unique combination of the thiazole ring's inherent biological activity and the advantageous properties of the trifluoromethylphenyl group has led to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The mechanistic insights and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of next-generation drug candidates.
Future research in this area should focus on several key aspects. A deeper understanding of the molecular targets and signaling pathways involved in the biological activities of these compounds is crucial for optimizing their efficacy and selectivity. Further exploration of the structure-activity landscape through the synthesis and evaluation of diverse libraries of derivatives will undoubtedly lead to the identification of more potent and specific agents. Additionally, in vivo studies are essential to evaluate the pharmacokinetic properties, safety profiles, and therapeutic efficacy of the most promising candidates. The continued investigation of trifluoromethylphenyl thiazoles holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
-
Al-Salahi, R., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7319. [Link]
-
Nayak, S. K., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Pharmaceuticals, 15(7), 843. [Link]
-
Geronikaki, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(5), 1153. [Link]
-
Abdelazeem, A. H., et al. (2020). A novel series of diarylpyrazole/triazole derivatives linked to 1,3,4-oxadiazole moiety: Synthesis, in vitro COX-1/COX-2 inhibition, in vivo anti-inflammatory/analgesic activities and docking study. Research Journal of Pharmacy and Technology, 13(9), 4153-4163. [Link]
-
El-Sayed, N. N. E., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 12(11), 7546-7561. [Link]
-
Porwal, P., et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-155. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Bioorganic Chemistry, 139, 106716. [Link]
-
Loaiza-Pérez, A. I., et al. (2003). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. British Journal of Cancer, 88(3), 474-480. [Link]
-
Chen, Y. W., et al. (2003). TH1 and TH2 cytokine inhibition by 3,5-bis(trifluoromethyl)pyrazoles, a novel class of immunomodulators. Cellular Immunology, 222(1), 38-47. [Link]
-
Szychowski, K. A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 893. [Link]
-
de Medeiros, L. S., et al. (2021). Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. Pharmaceuticals, 14(2), 133. [Link]
-
Kishk, S. M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1739-1751. [Link]
-
Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Kumar, A., et al. (2023). 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity (Percent inhibition of edema). [Link]
-
Morris, T. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology. [Link]
-
Kumar, A., et al. (2022). Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]
-
Di Mola, A., et al. (2023). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. MedChemComm, 14(7), 1315-1325. [Link]
-
Abdelazeem, A. H., et al. (2020). A novel series of diarylpyrazole/triazole derivatives linked to 1,3,4-oxadiazole moiety: Synthesis, in vitro COX-1/COX-2 inhibition, in vivo anti-inflammatory/analgesic activities and docking study. Research Journal of Pharmacy and Technology, 13(9), 4153-4163. [Link]
-
Kareem, H. S., et al. (2020). Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1611. [Link]
-
Ahsan, M. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12266-12275. [Link]
-
Chen, Y. C., et al. (2003). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells. Biochemical Pharmacology, 66(2), 247-255. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Al-Warhi, T., et al. (2022). Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. ResearchGate. [Link]
-
Hsieh, Y. S., et al. (2019). Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells. International Journal of Molecular Sciences, 20(23), 5894. [Link]
-
Patel, R. V., et al. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
de Oliveira, C. C., et al. (2022). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. Inflammation Research, 71(12), 1547-1563. [Link]
-
Jacob, M. R., et al. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLoS ONE, 10(6), e0128893. [Link]
-
Dichtel-Danjoy, M. L., & VDR, S. (2021). p53 pro-apoptotic activity is regulated by the G2/M promoting factor Cdk1 in response to DNA damage. bioRxiv. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Al-Ostoot, F. H., et al. (2022). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. ResearchGate. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Bove, S. E., et al. (2017). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 79, 5.4.1-5.4.12. [Link]
-
da Silva, G. L., et al. (2017). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Journal of the Brazilian Chemical Society, 28(9), 1689-1700. [Link]
-
Kumar, A., & Narasimhan, B. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10549-10565. [Link]
Sources
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. wjpmr.com [wjpmr.com]
- 10. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole for Structure-Activity Relationship (SAR) Studies
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of the key heterocyclic building block, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole. Designed for researchers in medicinal chemistry and drug development, this document details robust, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The overarching goal is to facilitate the generation of diverse chemical libraries for systematic Structure-Activity Relationship (SAR) exploration. Each protocol is presented with an in-depth rationale, explaining the critical role of each reaction component and offering insights into experimental design and optimization.
Introduction: The Strategic Value of the 4-(3-(Trifluoromethyl)phenyl)thiazole Scaffold
The 2-amino-4-phenylthiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring is a cornerstone tactic in modern drug design. The CF₃ group's unique electronic properties and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]
Key Physicochemical Contributions of the Trifluoromethyl Group:
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an extended plasma half-life.[2]
-
Modulation of pKa: As a potent electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby basic centers, influencing ionization state at physiological pH and altering target binding interactions.
-
Binding Interactions: The CF₃ group can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[1]
This guide focuses on the derivatization at the 2-position of the thiazole ring, starting from the versatile 2-bromo intermediate. This position is a prime vector for introducing a wide range of substituents to probe the chemical space around the core scaffold, enabling a thorough investigation of the SAR.
Synthesis of the Key Intermediate: 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
A robust and scalable synthesis of the starting material is paramount. A reliable two-step sequence, beginning with the classical Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination, is recommended.
Workflow for Starting Material Synthesis
Caption: Synthesis of the 2-bromo key intermediate.
Protocol 2.1: Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole
This protocol is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
-
Materials:
-
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one
-
Thiourea
-
Ethanol (absolute)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in absolute ethanol (approx. 0.2 M).
-
Add thiourea (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium bicarbonate (5% w/v) to neutralize the HBr byproduct and precipitate the free amine.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water.
-
Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.
-
Protocol 2.2: Synthesis of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
This procedure adapts the principles of the Sandmeyer reaction, utilizing tert-butyl nitrite for in situ diazotization of the 2-amino group, followed by copper(II) bromide-mediated bromination. A similar procedure has been successfully used for the synthesis of 2-bromo-4-phenylthiazole.[3]
-
Materials:
-
2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole
-
Copper(II) Bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile (approx. 0.3 M).
-
Add Copper(II) Bromide (1.5 eq) and 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole (1.0 eq).
-
Stir the resulting suspension at room temperature.
-
Add tert-butyl nitrite (1.5 eq) dropwise to the stirring suspension over 5-10 minutes. An exotherm and gas evolution (N₂) will be observed.
-
After the addition is complete, heat the reaction mixture to 60-65 °C for 30-60 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole.
-
Derivatization Strategies via Palladium-Catalyzed Cross-Coupling
The 2-bromo position of the thiazole is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring generally facilitates the oxidative addition step of the catalytic cycle.
Derivatization Workflow
Caption: Palladium-catalyzed derivatization pathways.
Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.
-
Rationale: This reaction allows for the exploration of how different aromatic and heteroaromatic substituents at the 2-position influence biological activity. For instance, introducing a pyridine ring could add a hydrogen bond acceptor and improve solubility, while a substituted phenyl ring can probe steric and electronic effects.
-
Materials:
-
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
-
Aryl- or Heteroarylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, DMF, Toluene, with water)
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, approx. 0.1 M) via syringe.
-
Heat the reaction mixture with vigorous stirring. Typical conditions range from 80-120 °C for 2-18 hours. Microwave irradiation (e.g., 100-150 °C for 15-60 min) can significantly accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Rationale for Choice |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Condition B is often superior for electron-deficient or sterically hindered coupling partners. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | K₃PO₄ is a stronger base that can be more effective, especially with boronic esters. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | Toluene can be beneficial at higher temperatures required for less reactive substrates. |
| Temperature | 100 °C | 110 °C | Higher temperatures can overcome the activation barrier for difficult couplings. |
Protocol 3.2: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling introduces a rigid alkyne linker, which is useful for probing deeper binding pockets or for use as a handle for subsequent "click" chemistry reactions. The reaction typically employs both palladium and copper(I) catalysts.
-
Rationale: Alkynes are valuable functionalities in medicinal chemistry. They can act as rigid linkers, participate in hydrogen bonding, or serve as precursors for further transformations, such as the formation of triazoles via CuAAC (Click Chemistry).
-
Materials:
-
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a Schlenk tube, add 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, used as solvent or co-solvent).
-
Add the terminal alkyne (1.2 eq) via syringe and stir the mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite to remove the copper acetylide salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Condition A (Classic) | Condition B (Copper-Free) | Rationale for Choice |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) with XPhos (4 mol%) | Copper-free systems avoid issues with alkyne homocoupling (Glaser coupling). |
| Cu Catalyst | CuI (4 mol%) | None | Simplifies workup and is beneficial for sensitive substrates. |
| Base | Et₃N | Cs₂CO₃ (2.0 eq) | An inorganic base is required in the absence of an amine solvent. |
| Solvent | THF/Et₃N (2:1) | 1,4-Dioxane | Dioxane is a common solvent for modern copper-free protocols. |
| Temperature | 50 °C | 80 °C | Copper-free reactions may require slightly higher temperatures. |
Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for constructing C-N bonds, allowing the introduction of a vast array of primary and secondary amines, including anilines, alkylamines, and various heterocycles.
-
Rationale: The 2-amino group is a critical pharmacophore. This reaction enables the synthesis of a wide range of N-substituted analogs to probe for key hydrogen bond donor/acceptor interactions and to modulate physicochemical properties like solubility and pKa.
-
Materials:
-
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
-
Amine (1.1 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 Buchwald Precatalyst)
-
Ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
-
Procedure:
-
To a glovebox-dried Schlenk tube or microwave vial, add the palladium precatalyst (1-3 mol%) and the ligand (1.2-1.5x relative to Pd).
-
Add the base (e.g., NaOt-Bu, 1.5 eq).
-
Add the 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole (1.0 eq).
-
Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene, approx. 0.1 M) via syringe.
-
Add the amine (1.2 eq) via syringe. If the amine is a solid, it should be added in the glovebox with the other solids.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
| Parameter | Condition A (Primary Amines) | Condition B (Secondary Amines/Anilines) | Rationale for Choice |
| Pd/Ligand | Pd₂(dba)₃ / BINAP | XPhos G3 Precatalyst | Buchwald's bulky monophosphine ligands and precatalysts (like XPhos) are often more general and efficient. |
| Base | NaOt-Bu (1.5 eq) | K₃PO₄ (2.0 eq) | Sodium tert-butoxide is a very strong base suitable for many couplings; K₃PO₄ is a milder alternative with better functional group tolerance. |
| Solvent | Toluene | 1,4-Dioxane | The choice of solvent can significantly impact reaction rates and is often substrate-dependent. |
| Temperature | 100 °C | 110 °C | Sterically hindered amines may require higher temperatures to react efficiently. |
Self-Validation and Characterization
For every protocol, rigorous validation is essential.
-
Reaction Monitoring: Use TLC with multiple eluent systems and/or LC-MS to confirm the consumption of starting material and the formation of a new product with the expected mass.
-
Purification: Column chromatography is the standard method. Purity should be assessed by analytical HPLC or UPLC (>95% is desirable for biological testing).
-
Structural Confirmation: The identity of each novel derivative must be unequivocally confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Conclusion
The protocols detailed in this guide provide a robust and versatile platform for the derivatization of 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole. By systematically applying these Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling strategies, researchers can efficiently generate diverse libraries of analogs. This systematic approach is fundamental to elucidating detailed Structure-Activity Relationships, ultimately guiding the optimization of lead compounds and accelerating the drug discovery process.
References
-
Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. [Link]
-
Funke, C., Al-Harrasi, A., Opatz, T., & Gressler, M. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]
-
Surrey, A. R. (1963). Name Reactions in Organic Chemistry (2nd ed.). Academic Press. [Link]
Sources
Application Note & Protocol: Scale-Up Synthesis of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Abstract
This document provides a comprehensive and scalable protocol for the synthesis of 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole, a crucial building block in pharmaceutical and materials science. The described method is a modification of the classic Hantzsch thiazole synthesis, followed by a Sandmeyer-type bromination, optimized for safety, yield, and purity on a larger scale. This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, and critical safety considerations for successful implementation.
Introduction: Strategic Importance and Synthetic Approach
Thiazole derivatives are a cornerstone in medicinal chemistry, featuring prominently in a variety of therapeutic agents. The title compound, 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole, is a particularly valuable intermediate. The bromine atom at the 2-position provides a versatile handle for subsequent cross-coupling reactions, while the 3-(trifluoromethyl)phenyl moiety can enhance metabolic stability and receptor binding affinity.
The synthetic route detailed herein employs a two-step, one-pot approach. The first step is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide to form a 2-aminothiazole intermediate.[1][2][3] This is a robust and high-yielding reaction.[1] The second step is a Sandmeyer reaction, where the amino group of the thiazole intermediate is converted to a diazonium salt and subsequently displaced by a bromide ion.[4][5][6] This sequence is efficient and avoids the isolation of the potentially unstable aminothiazole intermediate.
Mechanistic Rationale
The Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone. This is followed by an intramolecular cyclization and dehydration to yield the 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole.[1][7]
The subsequent Sandmeyer reaction involves the diazotization of the 2-aminothiazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4][8] This diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the release of nitrogen gas and the formation of the desired 2-bromothiazole product.[5][9]
Figure 1. Overall synthetic workflow.
Materials and Equipment
Reagents
| Reagent | Formula | Purity |
| 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone | C₉H₆BrF₃O | >98% |
| Thiourea | CH₄N₂S | >99% |
| Sodium nitrite | NaNO₂ | >97% |
| Copper(I) bromide | CuBr | >98% |
| Hydrobromic acid | HBr | 48% aq. |
| Dichloromethane | CH₂Cl₂ | ACS grade |
| Ethanol | C₂H₅OH | Anhydrous |
| Sodium bicarbonate | NaHCO₃ | ACS grade |
| Magnesium sulfate | MgSO₄ | Anhydrous |
Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnels
-
Heating/cooling circulator
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Scale-Up Protocol
Step 1: Synthesis of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole (in situ)
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with ethanol and thiourea. Stir until all solids are dissolved.
-
Substrate Addition: In a separate vessel, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone in ethanol.
-
Controlled Addition: Slowly add the ethanolic solution of the α-haloketone to the reactor via an addition funnel. Maintain the internal temperature below 30°C to control the initial exotherm.
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling: After the reaction is complete, cool the mixture to 0-5°C.
Step 2: Sandmeyer Bromination
-
Acidification: To the cooled reaction mixture from Step 1, slowly add hydrobromic acid (48%), ensuring the temperature does not exceed 10°C.
-
Diazotization: In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C. Add this solution dropwise to the acidified reaction mixture, maintaining the temperature between 0°C and 5°C.
-
Catalyst Addition: In a separate flask, prepare a suspension of copper(I) bromide in a small amount of water.
-
Bromination: Slowly add the cold diazonium salt solution to the copper(I) bromide suspension. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady, manageable rate of gas evolution.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a larger vessel containing crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a solid.[10][11]
Figure 2. Step-by-step experimental workflow.
Expected Results
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, and MS |
Safety and Handling
-
Diazonium Salts: These intermediates are potentially explosive, especially in solid form. It is crucial to keep them in solution and at low temperatures (0-5°C).[12][13][14][15] Never attempt to isolate the diazonium salt.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reactor is adequately vented to prevent pressure build-up.[12][13]
-
Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[16]
References
-
2-Bromo-4-phenyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. Retrieved from [Link]
-
2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. Retrieved from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents.
-
Reactive Chemical Hazards of Diazonium Salts. ScienceDirect. Retrieved from [Link]
- The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents.
-
Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. National Institutes of Health. Retrieved from [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Retrieved from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. Retrieved from [Link]
-
Diazotization safety. Sciencemadness Discussion Board. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
synthesis of thiazoles. YouTube. Retrieved from [Link]
-
Chemistry Diazotization Reaction. sathee jee. Retrieved from [Link]
-
Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Login [satheejee.iitk.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Welcome to the dedicated technical support guide for the purification of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this crude product. Our aim is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Understanding the Chemistry: Common Synthetic Routes and Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The impurity profile is largely dependent on the synthetic route employed. The two most common methods for synthesizing 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole are the Hantzsch thiazole synthesis and the Sandmeyer reaction.
Route 1: Hantzsch Thiazole Synthesis
This classic method involves the condensation of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one with thiourea[1][2].
-
Reaction Scheme:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one + Thiourea → 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole (intermediate)
-
The amino intermediate is often not isolated but is diazotized and brominated in situ, or the synthesis proceeds to the 2-amino derivative which is then converted to the 2-bromo compound in a separate step. A direct synthesis from the bromoketone and a bromine source with a sulfur source can also be envisioned.
-
-
Potential Impurities:
-
Unreacted 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one: This starting material is a key potential impurity.
-
Thiourea: Excess thiourea may be present.
-
2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole: If the bromination step from the amino intermediate is incomplete, this will be a significant impurity.
-
Side-products from self-condensation of the α-bromoketone: These can form under basic conditions.
-
Route 2: Sandmeyer Reaction
This route typically starts with the corresponding 2-aminothiazole, which is then converted to the 2-bromo derivative via a diazonium salt intermediate[3][4][5][6].
-
Reaction Scheme:
-
2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole + NaNO₂ / HBr → Diazonium salt intermediate
-
Diazonium salt intermediate + CuBr → 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
-
-
Potential Impurities:
-
Unreacted 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole: Incomplete diazotization or Sandmeyer reaction will leave this starting material in the crude product.
-
Phenolic byproducts: Reaction of the diazonium salt with water can lead to the formation of the corresponding 2-hydroxythiazole derivative.
-
Azo-coupling products: Side reactions of the diazonium salt can form colored impurities.
-
Purification Strategies: A Head-to-Head Comparison
| Purification Technique | Principle | Pros | Cons | Best For |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | High resolution, can separate closely related compounds. | Can be time-consuming, requires solvent, potential for product loss on the column. | Removing a wide range of impurities with different polarities. |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Can yield very pure crystalline product, scalable. | Requires a suitable solvent, risk of low recovery, not effective for all impurity profiles. | Removing small amounts of impurities from a mostly pure product. |
Experimental Protocols
Column Chromatography Purification
This is often the most effective method for purifying the crude product, especially when dealing with a complex mixture of impurities.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for column chromatography purification.
Step-by-Step Protocol:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before setting up a column, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a hexane:ethyl acetate mobile phase (e.g., start with a 9:1 or 8:2 ratio).
-
Visualize the spots under UV light (254 nm). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation (Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix silica gel with your chosen eluent to form a slurry.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of your sample to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds.
-
Collect fractions in test tubes or vials.
-
You can start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 8:2 hexane:ethyl acetate) to elute your product.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole.
-
Recrystallization
Recrystallization is an excellent technique for final polishing of the product after column chromatography or for purifying crude material that is already relatively clean.
Diagram of the Recrystallization Process:
Caption: Step-by-step recrystallization workflow.
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For fluorinated aromatic compounds, suitable solvents often include hexanes, heptane, ethanol, methanol, or a mixture of solvents like ethanol/water or toluene/hexanes[7].
-
Perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture with stirring until it boils.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Troubleshooting Guide & FAQs
Q1: My compound is a persistent oil, even after column chromatography. How can I get it to solidify?
A1: Oiling out is a common problem. Here are a few things to try:
-
Purity Check: Ensure the oil is indeed your product and not a mixture of impurities. Check the purity by TLC and ¹H NMR.
-
Solvent Removal: Make sure all residual chromatography solvents have been thoroughly removed under high vacuum.
-
Scratching: Try scratching the inside of the flask at the surface of the oil with a glass rod. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the oil to induce crystallization.
-
Trituration: Add a non-polar solvent in which your compound is insoluble (like hexanes or pentane) and stir vigorously. This can sometimes induce solidification.
Q2: During column chromatography, my product is co-eluting with an impurity. What should I do?
A2:
-
Solvent System Optimization: Your solvent system may be too polar. Try a less polar mobile phase to increase the separation between your product and the impurity on TLC before running another column.
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. Start with a very non-polar solvent system and slowly increase the polarity. This can improve resolution.
-
Alternative Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina (basic, neutral, or acidic) or a reverse-phase silica gel.
Q3: My recovery from recrystallization is very low. How can I improve it?
A3:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crashing the product out of solution too quickly can trap impurities and reduce yield.
-
Solvent Choice: Re-evaluate your recrystallization solvent. It may be too good of a solvent for your compound at low temperatures.
Q4: I see multiple spots on my TLC after purification. What are they?
A4:
-
Incomplete Purification: Your purification may not have been effective. Re-purify the material, perhaps using a different technique (e.g., recrystallization after column chromatography).
-
Decomposition: Your compound might be unstable on silica gel. To test for this, spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear, your compound is decomposing on the stationary phase.
-
Contamination: Ensure your solvents and glassware are clean.
Q5: What is the expected melting point of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole?
A5: Based on available safety data sheets and supplier information, an experimentally determined melting point for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (CAS 887625-72-1) is not consistently reported[7][8]. Purity should be assessed using chromatographic (TLC, HPLC) and spectroscopic (NMR) methods.
References
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved from [Link]
-
5. Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 8. CAS:887625-72-1 FT-0722740 2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole Product Detail Information [finetechchem.com]
Technical Support Center: Resolving Poor Solubility of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole in Biological Assays
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole in biological assays. The methodologies described herein are designed to be robust and scientifically sound, empowering researchers to obtain reliable and reproducible data.
Understanding the Challenge: Why is 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole Poorly Soluble?
The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole inherently predicts its low aqueous solubility. The presence of a phenyl ring and a trifluoromethyl group contributes to the molecule's lipophilicity, or "fat-loving" nature, making it resistant to dissolving in water-based biological buffers. While no specific solubility data is readily available for this compound, its structural similarity to other poorly soluble thiazole derivatives suggests that careful formulation is necessary for successful experimentation.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound precipitated immediately after I added my DMSO stock solution to the aqueous assay buffer. What happened and how can I prevent this?
This common issue, often termed "shock precipitation," occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble.[4][5] The abrupt change in solvent polarity causes the compound to crash out of solution.
Immediate Corrective Actions:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Employ a Step-Wise Dilution: Instead of adding the DMSO stock directly to the final volume of the buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the assay buffer, mix thoroughly, and then add this intermediate dilution to the final assay volume. This gradual reduction in solvent polarity can help keep the compound in solution.[4]
-
Optimize the DMSO Concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[6][7] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell-based assays.[8] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q2: I've tried step-wise dilution and lowering the concentration, but I still see precipitation. What other strategies can I use to improve solubility?
When simple dilutions are insufficient, more advanced formulation strategies are necessary. These can be broadly categorized into pH modification and the use of solubilizing excipients.
Option 1: pH Modification
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. While the thiazole ring itself has a low pKa, it's worth investigating if pH adjustments can improve solubility.[9][10]
Option 2: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[11][12][13]
Option 3: Solubilizing Excipients (e.g., Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like our thiazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[16][17]
Below is a decision-making workflow to guide you through selecting the appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting poor compound solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Begin by dissolving the compound in 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the volume of organic solvent added to your assay.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Compound Addition: Add a small amount of your concentrated stock solution to each buffer to achieve a consistent final concentration.
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for several hours to allow them to reach equilibrium.
-
Observation: Visually inspect each solution for precipitation. You can also quantify the amount of dissolved compound by centrifuging the samples to pellet any precipitate and then measuring the concentration in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
HP-β-CD is a commonly used cyclodextrin derivative with low toxicity, making it suitable for many biological assays.[14]
-
HP-β-CD Stock Preparation: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).
-
Complex Formation:
-
In a microcentrifuge tube, add the required volume of your compound's DMSO stock solution.
-
Add the HP-β-CD stock solution to the DMSO.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the formation of the inclusion complex.
-
Incubate at room temperature for at least 1 hour.
-
-
Assay Addition: Add the compound/cyclodextrin complex to your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Data Summary Tables
Table 1: Recommended Starting Concentrations for Co-solvents in Cell-Based Assays
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration |
| DMSO | < 0.1% | 0.5% |
| Ethanol | < 0.5% | 1.0% |
| Propylene Glycol | < 1.0% | 2.0% |
Note: The tolerance of cell lines to different co-solvents can vary significantly. It is crucial to perform a vehicle toxicity test for your specific cell line.[6]
Table 2: Troubleshooting Summary for Compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Shock Precipitation | Use a step-wise dilution method. |
| Precipitation Over Time | Low Aqueous Solubility | Decrease the final compound concentration. |
| Unfavorable pH | Test a range of buffer pH values (4.0-9.0). | |
| Persistent Precipitation | High Lipophilicity | Utilize a solubilizing agent like HP-β-CD. |
Special Consideration: Microsomal Stability Assays
For in vitro metabolism studies like microsomal stability assays, maintaining compound solubility is critical for accurate results.[18] If a compound precipitates in the assay matrix, its access to metabolic enzymes will be limited, leading to an artificial inflation of its stability.[19] The "cosolvent method," where dilutions are made in solutions with a higher organic solvent content before being added to the microsomes, can be particularly effective for highly lipophilic compounds.[18]
Protocol 4: Microsomal Stability Assay for Poorly Soluble Compounds
-
Compound Preparation: Prepare a 1 mM sub-stock of your compound in acetonitrile from a 25 mM DMSO stock.[19]
-
Incubation Plate Setup: Add 2 µL of the sub-stock to a 96-well plate containing 98 µL of 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 10 minutes.[19]
-
Microsome Addition: Add liver microsomes (e.g., 0.5 mg/mL final concentration) to initiate the reaction.[20]
-
Reaction Initiation: Add NADPH (1 mM final concentration) to start the metabolic process.[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile.[20]
-
Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the rate of compound depletion.[20]
References
-
He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2195-2216. Retrieved from [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. PubChem. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Di, L., et al. (2012). High throughput microsomal stability assay for insoluble compounds. Journal of Pharmaceutical Sciences, 101(9), 3247-3255. Retrieved from [Link]
-
Ullah, I., et al. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Journal of The Electrochemical Society, 163(5), H350-H358. Retrieved from [Link]
-
ResearchGate. (2025). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(4), 896. Retrieved from [Link]
-
Jain, P., & Goel, A. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 16(3), 245-251. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Popa, M., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(21), 6523. Retrieved from [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(4), 896. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
-
ResearchGate. (2019). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Retrieved from [Link]
-
Agrisera. (n.d.). Immunoprecipitation troubleshooting. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Touro Scholar. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(1), 77-85. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Pharmaceutical Sciences and Research, 15(9), 1000-1010. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
minimizing side reactions in the bromination of thiazole rings
A Guide to Minimizing Side Reactions and Maximizing Yield
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the bromination of thiazole rings. The bromination of this crucial heterocyclic motif is a cornerstone of many synthetic pathways, yet it is often plagued by side reactions that can hinder progress and reduce yields. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these challenges. By moving beyond simple procedural lists to explain the "why" behind experimental choices, this guide empowers you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of thiazole rings?
The most prevalent side reaction is over-bromination , leading to the formation of di- and even tri-brominated thiazoles. The thiazole ring possesses multiple positions susceptible to electrophilic attack, primarily the C5 and C2 positions. The initial bromination at one site can activate the ring for further substitution, especially under harsh reaction conditions or with an excess of the brominating agent.
Another potential, though less common, side reaction is ring decomposition . This can occur under strongly acidic or highly forcing conditions, leading to cleavage of the thiazole ring and a complex mixture of byproducts.
Q2: I'm observing significant amounts of di-brominated product. What is the primary cause and how can I prevent it?
The formation of di-brominated species is a classic example of a sequential reaction where the mono-brominated product is more reactive than the starting material under the reaction conditions. The initial bromine substituent can act as a weak activating group, directing the second bromination.
To minimize over-bromination, consider the following strategies:
-
Choice of Brominating Agent: Switching from elemental bromine (Br₂) to a milder brominating agent like N-Bromosuccinimide (NBS) is highly recommended.[1][2] NBS provides a slow, controlled release of bromine, which helps to maintain a low concentration of the electrophile and favors mono-substitution.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point for mono-bromination.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration of the electrophile.
Q3: How does the substitution pattern on my thiazole ring affect the outcome of bromination?
Substituents on the thiazole ring have a profound impact on both the rate and regioselectivity of bromination.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups at the C2 position activate the ring towards electrophilic substitution, primarily at the C5 position.[3] These reactions are often faster and may require even milder conditions to prevent over-bromination.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or carbonyl at the C2 or C4 positions deactivate the ring, making bromination more challenging.[4] Higher temperatures or more reactive brominating agents may be necessary, which in turn can increase the risk of side reactions. Careful optimization of reaction conditions is crucial in these cases.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
My reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I do?
-
Problem: Incomplete conversion.
-
Possible Causes & Solutions:
-
Insufficiently reactive brominating agent: If you are using a mild agent like NBS on a deactivated thiazole, consider switching to a more reactive system. A combination of NBS with a catalytic amount of a strong acid (e.g., H₂SO₄) can increase the electrophilicity of the bromine.
-
Low temperature: While low temperatures are good for selectivity, they can also slow down the reaction to an impractical rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Solvent effects: The choice of solvent can influence the reactivity. Aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common. For less reactive substrates, polar aprotic solvents like dimethylformamide (DMF) can sometimes enhance the reaction rate.
-
I'm getting a mixture of 2-bromo and 5-bromo isomers. How can I improve the regioselectivity?
-
Problem: Poor regioselectivity.
-
Possible Causes & Solutions:
-
Steric hindrance: If the desired position is sterically hindered, the bromine may add to a less hindered but electronically less favored position. Consider using a bulkier brominating agent which may enhance selectivity for the less hindered position.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is likely under kinetic control, favoring the fastest-formed product. At higher temperatures, a thermodynamic equilibrium might be established, favoring the most stable product. Experiment with a range of temperatures to see how it affects the isomeric ratio.[5][6][7]
-
Protecting Groups: If a particular position is highly activated and you wish to brominate elsewhere, consider temporarily installing a protecting group to block the more reactive site.
-
My desired mono-brominated product is difficult to separate from the di-brominated byproduct. What purification strategies can I use?
-
Problem: Co-eluting products.
-
Possible Causes & Solutions:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent can often improve separation.
-
Adsorbent: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica gel.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Carefully select a solvent system where the desired product has lower solubility than the di-brominated impurity at a lower temperature.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
-
Experimental Protocols
Protocol 1: Selective Mono-bromination of an Activated Thiazole using NBS
This protocol is suitable for thiazoles bearing electron-donating groups at the C2 position, aiming for selective bromination at the C5 position.
-
Dissolve the thiazole substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent.
-
Add the NBS solution dropwise to the thiazole solution over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer , wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of a Deactivated Thiazole
This protocol is for thiazoles with electron-withdrawing groups, where higher reactivity is needed.
-
Dissolve the thiazole substrate (1.0 eq.) in glacial acetic acid or a mixture of DCM and a catalytic amount of concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 40-60 °C and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Brominating Agents for Thiazole Bromination
| Brominating Agent | Reactivity | Selectivity for Mono-bromination | Typical Conditions | Key Considerations |
| Elemental Bromine (Br₂) | High | Moderate to Low | Acetic acid, CHCl₃, 0 °C to reflux | Prone to over-bromination; corrosive and hazardous. |
| N-Bromosuccinimide (NBS) | Moderate | High | DCM, ACN, 0 °C to RT | Milder, easier to handle, generally gives cleaner reactions.[1][2] |
| NBS / Acid Catalyst | High | Moderate | DCM / H₂SO₄ (cat.), RT to 40 °C | For deactivated substrates; may decrease selectivity. |
| Dibromodimethylhydantoin (DBDMH) | High | Moderate | DCM, RT | Another source of electrophilic bromine, similar in reactivity to NBS. |
Visualizations
Mechanism of Electrophilic Bromination of Thiazole
Caption: A decision tree for troubleshooting and minimizing the over-bromination of thiazole rings during synthesis.
References
-
UCLA Chemistry and Biochemistry. (n.d.). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules, 27(15), 4933. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
Singh, P., & Kumar, A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(11), 3166. [Link]
-
Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. thecatalyst.org [thecatalyst.org]
Validation & Comparative
A Comparative Guide to 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole and its Halogenated Congeners in Synthetic Chemistry
Abstract
The 4-aryl-2-halothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole with its chloro and iodo analogs. We will dissect the nuances of their synthesis, explore the profound impact of the halogen on reactivity in pivotal cross-coupling reactions, and provide actionable experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal building block for their specific synthetic goals, thereby accelerating discovery pipelines.
The Strategic Value of Halogenated Thiazoles in Drug Discovery
The thiazole ring is a privileged scaffold, present in numerous FDA-approved drugs such as the anticancer agents Dasatinib and Dabrafenib. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core for drug candidates.[1] The introduction of a halogen at the C2 position transforms this stable core into a highly versatile synthetic handle. This halogen is not merely a leaving group; it profoundly influences the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds with biological targets.[2]
The choice between a chloro, bromo, or iodo substituent is a critical decision in a synthetic campaign. It represents a trade-off between cost, stability, and reactivity. While 2-chlorothiazoles are often more economical, they typically require more forcing reaction conditions for subsequent transformations. Conversely, 2-iodothiazoles are highly reactive but may be less stable and more expensive. 2-Bromothiazoles, including the titular 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, often represent the optimal balance, offering robust reactivity under conditions that preserve sensitive functional groups elsewhere in the molecule.
A Comparative Look at Synthesis
The most common and efficient pathway to 2-halo-4-arylthiazoles begins with the synthesis of a 2-amino-4-arylthiazole precursor, which is then converted to the desired halide via a Sandmeyer-type reaction.
The Gateway Precursor: 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole
The synthesis initiates with a Hantzsch thiazole synthesis, a classic condensation reaction. It involves the reaction of an α-haloketone with a thiourea. In our case, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone is reacted with thiourea.
-
Causality of Experimental Choice: The α-bromoketone is the key electrophile. The bromine activates the adjacent carbonyl for nucleophilic attack by the sulfur atom of thiourea. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the phenyl ring and the ultimate biological activity of the final compounds.
Caption: Hantzsch synthesis of the 2-aminothiazole precursor.
The Sandmeyer Reaction: Installing the Halogen
With the 2-aminothiazole precursor in hand, the amino group can be readily exchanged for a halogen. This diazotization followed by substitution is a robust and widely used method.[3]
-
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole: The amine is treated with a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) in the presence of a copper(II) bromide catalyst. The in situ formation of the diazonium salt is followed by a copper-mediated radical substitution to yield the 2-bromothiazole.
-
2-Chloro Analog: The procedure is analogous, substituting copper(II) bromide with copper(II) chloride. The reaction kinetics are generally similar to the bromination.
-
2-Iodo Analog: For the iodo derivative, a copper catalyst is often unnecessary. The diazonium salt is typically treated with potassium iodide, where the iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.
Expert Insight: The choice of nitrite source is important. While sodium nitrite in an acidic aqueous medium is traditional, organic-soluble reagents like tert-butyl nitrite in solvents like acetonitrile offer milder conditions, which can be crucial for substrates with acid-labile functional groups.[3]
Comparative Reactivity in Cross-Coupling Reactions
The utility of 2-halothiazoles hinges on their performance in palladium-catalyzed cross-coupling reactions. The reactivity order is dictated by the carbon-halogen (C-X) bond dissociation energy: C-I < C-Br < C-Cl. This means the C-I bond is the easiest to break, and the C-Cl bond is the most difficult.
Caption: Reactivity trend of C-X bonds in cross-coupling.
This fundamental principle has significant practical implications for catalyst selection, reaction temperature, and ligand choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids, is arguably the most widely used cross-coupling reaction in drug discovery.[4]
-
2-Iodothiazole: Reacts readily under a wide range of conditions, often with simple palladium sources like Pd(PPh₃)₄ at or slightly above room temperature. The high reactivity allows for the use of less active catalysts and milder bases.
-
2-Bromothiazole: This is the workhorse. It couples efficiently with a variety of boronic acids using standard catalysts like Pd(dppf)Cl₂ or systems generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).[5] Temperatures typically range from 60-100 °C.
-
2-Chlorothiazole: Historically challenging, the coupling of 2-chlorothiazoles requires more specialized, highly active catalysts. These are typically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that facilitate the difficult oxidative addition step.[6] Higher temperatures are almost always necessary.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
| Halogenated Thiazole | Typical Catalyst System | Typical Temperature | Relative Yield |
| 2-Iodo- | Pd(PPh₃)₄ / Na₂CO₃ | 40-60 °C | Excellent |
| 2-Bromo- | Pd(dppf)Cl₂ / K₂CO₃ | 80-100 °C | Good to Excellent |
| 2-Chloro- | Pd₂(dba)₃ + XPhos / K₃PO₄ | 100-120 °C | Moderate to Good |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[7][8]
-
2-Iodothiazole & 2-Bromothiazole: Both are excellent substrates for Sonogashira couplings.[9] They typically react under mild conditions (often room temperature to 60 °C) in the presence of a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (CuI), and an amine base (e.g., triethylamine, diisopropylamine).
-
2-Chlorothiazole: Standard Sonogashira conditions are generally ineffective for 2-chlorothiazoles. Achieving this transformation often requires specialized catalyst systems, higher temperatures, and may suffer from lower yields and competing side reactions like alkyne homocoupling (Glaser coupling). More modern, copper-free methodologies may offer some advantages.[10][11]
Impact on Molecular Properties
The choice of halogen extends beyond reactivity and influences key drug-like properties.
-
Lipophilicity: This increases with the size of the halogen (I > Br > Cl). This can impact solubility, cell permeability, and plasma protein binding.
-
Metabolic Stability: The C-X bond can be a site of metabolism. The stronger C-Cl bond is generally more resistant to metabolic cleavage than C-Br or C-I bonds.
-
Halogen Bonding: Iodine and bromine are effective halogen bond donors. This non-covalent interaction can provide additional binding affinity to a protein target, a strategy increasingly employed in rational drug design. Chlorine is a much weaker halogen bond donor.
Experimental Protocols
The following protocols are representative and should be adapted and optimized for specific substrates.
Protocol: Synthesis of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
This two-step protocol starts from the commercially available α-bromoketone.
Caption: Experimental workflow for 2-bromothiazole synthesis.
Step 1: Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1.0 eq.), thiourea (1.2 eq.), and ethanol (approx. 0.2 M concentration).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature. A precipitate may form.
-
Slowly add saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by silica gel chromatography to yield the 2-aminothiazole.
Step 2: Synthesis of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole [3]
-
To a round-bottom flask, add the 2-aminothiazole from Step 1 (1.0 eq.) and copper(II) bromide (1.5 eq.).
-
Add acetonitrile (approx. 0.1 M concentration) and cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl nitrite (1.5 eq.) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction to 65 °C for 1 hour. Vigorous gas evolution (N₂) will be observed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole
-
To a reaction vial, add 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat to 80-100 °C with stirring for 4-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to obtain the coupled product.
Conclusion and Strategic Recommendations
The selection of the C2-halogen on a 4-arylthiazole scaffold is a strategic decision with far-reaching implications for a synthetic campaign.
-
For maximum reactivity and mild conditions , particularly in exploratory phases where rapid diversification is key, the 2-iodothiazole is the superior choice, provided its cost and potentially lower stability are acceptable.
-
For routine synthesis, reliability, and a balance of cost and reactivity , the 2-bromothiazole is the industry standard and the most recommended option. It is compatible with a vast array of standard cross-coupling protocols.
-
For late-stage diversification where cost is a major driver, or when seeking enhanced metabolic stability , the 2-chlorothiazole is a viable option, but researchers must be prepared to invest time in optimizing catalysis with more advanced, and often more expensive, ligand systems.
Ultimately, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole represents a synthetic "sweet spot," offering a dependable and robust platform for the construction of novel, high-value molecules for drug discovery and materials science.
References
- Alexandru, M.-G., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98. Available at: [Link]
- Ghabbour, H. A., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available at: [Link]
- RSC Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. Available at: [Link]
- ResearchGate. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]
- Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]
- PubMed. (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. National Library of Medicine. Available at: [Link]
- Journal of Pharmaceutical Research International. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
- MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available at: [Link]
- MySkinRecipes. 2-(Bromomethyl)-4-phenylthiazole. Available at: [Link]
- PubMed Central. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. National Library of Medicine. Available at: [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Library of Medicine. Available at: [Link]
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
- PubMed Central. (2014). 2-Bromo-4-phenyl-1,3-thiazole. National Library of Medicine. Available at: [Link]
- ChemSynthesis. 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Available at: [Link]
- ResearchGate. (2022). Structures of thiazole-bearing drugs recently approved by the FDA. Available at: [Link]
- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Sci-Hub. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters, 57(10), 1066–1070. Available at: [Link]
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]
- ResearchGate. (2014). Synthesis of 2-(2-hydroxy-3-iodo-5-bromophenyl)-3-(substituted phenyl)-4-thiazolidinones as antibacterial agents. Available at: [Link]
- Wikipedia. Sonogashira coupling. Available at: [Link]
- Espacenet. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Available at: [Link]
- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
- PubMed Central. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Library of Medicine. Available at: [Link]
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]/02%3A_Cross_Coupling_Reactions/2.01%3A_Suzuki-Miyaura_Coupling)
- PubMed. (1987). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. National Library of Medicine. Available at: [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- ResearchGate. (2012). Recent Advances in Sonogashira Reactions. Available at: [Link]
- ResearchGate. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-thiadiazol-2-yl] derivatives as new antimicrobial agents. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. Sci-Hub: are you are robot? [sci-hub.box]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a wide array of biologically active compounds.[1] Among these, the 2-bromo-4-(aryl)thiazole framework serves as a versatile intermediate for the synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of analogs based on the 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole core structure, focusing on their synthesis, structure-activity relationships (SAR), and performance in preclinical assays, particularly in the context of anticancer and kinase inhibition activities.
The Core Scaffold: Synthesis and Significance
The foundational step for generating the diverse analogs discussed herein is the synthesis of the 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole precursor. This is classically achieved through the Hantzsch thiazole synthesis.[2][3] This robust one-pot reaction involves the condensation of an α-haloketone with a thioamide.[2][4] In this case, 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone is reacted with thiourea.
The subsequent conversion of the 2-amino group to a 2-bromo group can be accomplished through a Sandmeyer-type reaction, providing the versatile 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole intermediate. This bromo-functionalization at the 2-position is a critical gateway for introducing a wide range of substituents via cross-coupling reactions, enabling extensive SAR exploration.
Experimental Protocol: Hantzsch Thistle Synthesis of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiazole
This protocol outlines the general procedure for the synthesis of the 2-amino-4-arylthiazole precursor.
Materials:
-
2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate solution (5%)
-
Stir bar and magnetic stir plate
-
Reflux condenser
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole. The crude product can often be used in the next step without further purification.
Caption: General schematic of the Hantzsch thiazole synthesis.
Structure-Activity Relationship (SAR) Analysis: The Impact of Substituents
The biological activity of 4-(3-(trifluoromethyl)phenyl)thiazole analogs is profoundly influenced by the nature of the substituent at the 2-position of the thiazole ring. The trifluoromethyl group on the phenyl ring is known to enhance metabolic stability and membrane permeability of drug candidates.[5]
Modifications at the 2-Position of the Thiazole Ring
The 2-position of the thiazole ring is a key site for modification to modulate biological activity. Here, we compare the effects of different substituents.
-
2-Amino Analogs: The presence of a free amino group at the C2-position of the thiazole ring has been shown to be a crucial requisite for potent anticancer activity in some series of 2-substituted-4-arylthiazoles.[6] 2-aminothiazole itself has been identified as a novel kinase inhibitor template.[7] These analogs often exhibit inhibitory activity against a range of kinases, including Src family kinases.[7]
-
2-Bromo Analogs (The Core Molecule): The 2-bromo substituent serves primarily as a synthetic handle for further diversification. However, its electronic properties can influence the overall molecule's interaction with biological targets. In some instances, halogenated derivatives have demonstrated significant cytotoxic activity.[8]
-
2-Alkylamino and 2-Dialkylamino Analogs: N-alkylation of the 2-amino group generally leads to a decrease in antiproliferative activity. For instance, comparing 2-amino-4-arylthiazoles to their 2-N-methylamino counterparts, a reduction in potency is often observed.[6] This suggests that the hydrogen-bonding capability of the primary amine is important for target engagement.
The Role of the 4-(3-(Trifluoromethyl)phenyl) Moiety
The trifluoromethylphenyl group at the 4-position of the thiazole ring plays a significant role in the pharmacological profile of these analogs. The trifluoromethyl group is a strong electron-withdrawing group and can influence the electronic properties of the entire molecule. Its lipophilicity can also enhance cell permeability. In studies of related heterocyclic compounds, the presence of a trifluoromethyl group has been shown to enhance anticancer activity.[5]
Comparative Performance in Anticancer and Kinase Inhibition Assays
Table 1: Comparative Anticancer Activity of Substituted Thiazole Analogs
| Analog Class | General Observation on Anticancer Activity | Example IC50 Values (µM) and Cell Line | Reference |
| 2-Amino-4-arylthiazoles | Generally exhibit potent antiproliferative activity. The free amino group is often crucial for activity. | Varies significantly with aryl substitution. Some analogs show low micromolar to nanomolar activity against various cancer cell lines. | [6] |
| 2-(Substituted)-thiazole-4[5H]-ones | A derivative with a bromide substitution (compound 4b ) showed moderate cytotoxic activity with an IC50 of 31.5 ± 1.91 µM against MCF-7 cells. | 31.5 ± 1.91 (MCF-7) | [8] |
| 2-N-Methylamino-4-arylthiazoles | Generally less potent than the corresponding 2-amino analogs. | Compound 3e (with a 4'-ethoxyphenyl group) showed potent activity with IC50 values ranging from 1.7 to 38 nM across six cell lines. | [6] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A 7-chloro-3-phenyl-5-(trifluoromethyl) derivative (3b ) was the most active in a series, indicating the potential of the trifluoromethyl group. | Mean IC50 across four cancer cell lines was in the low micromolar range. | [5] |
Note: The data presented are for structurally related compounds and are intended to illustrate general trends. Direct comparison should be made with caution due to variations in the specific aryl substituents and assay conditions.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol provides a general method for assessing the cytotoxic effects of the synthesized thiazole analogs on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Acidified isopropanol (isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
ELISA reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiazole analogs in the cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using an ELISA reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Mechanism of Action: Kinase Inhibition
Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1][9] Analogs of 2-amino-4-(3-(trifluoromethyl)phenyl)thiazole are promising candidates for kinase inhibitors due to the established role of the 2-aminothiazole scaffold in targeting these enzymes.[7][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the In Vitro Efficacy of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibition
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a central feature in numerous FDA-approved drugs.[1] Notably, the thiazole core is present in several potent anti-cancer agents that function as protein kinase inhibitors, including Dasatinib, a dual Src/Abl kinase inhibitor.[1][2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1]
This guide focuses on a specific thiazole-containing compound, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole . The presence of a trifluoromethylphenyl group often correlates with kinase inhibitory activity, suggesting this molecule is a promising candidate for investigation. This document provides a comprehensive, step-by-step framework for confirming its in vitro efficacy, comparing its potential performance against established kinase inhibitors, and elucidating its mechanism of action.
Section 1: Rationale and Mechanistic Hypothesis
The structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole suggests a plausible mechanism of action as a Type I ATP-competitive kinase inhibitor. The thiazole ring can act as a hinge-binder, forming crucial hydrogen bonds in the ATP-binding pocket of a kinase, while the trifluoromethylphenyl group can extend into a hydrophobic pocket, conferring potency and selectivity.[3]
Several kinase families are attractive putative targets:
-
c-Met Kinase: Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Several thiazole-based compounds have been developed as potent c-Met inhibitors.[3][4][5]
-
Src Family Kinases (SFKs): As seen with Dasatinib, the aminothiazole scaffold is effective at inhibiting SFKs, which are involved in cell proliferation and survival.[6][7]
-
B-RAF Kinase: Mutated B-RAF is a key driver in melanoma and other cancers. Thiazole derivatives have shown potent inhibitory effects on the B-RAF V600E mutant.[1]
Our experimental approach is therefore designed to first assess the general cytotoxic and anti-proliferative effects of the compound and then to investigate its activity against specific, plausible kinase targets.
Section 2: The Comparative Landscape: Benchmarking Against a Known Inhibitor
To provide context for our experimental results, we will compare the performance of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (referred to as "Compound X" for experimental purposes) with Dasatinib . Dasatinib is a well-characterized, FDA-approved multi-kinase inhibitor containing a 2-aminothiazole core, making it an excellent benchmark for potency and selectivity.[1][2][6][7][8]
| Compound | Structure | Core Scaffold | Primary Targets |
| Compound X | Br-c1csc(c2cccc(c2)C(F)(F)F)n1 | 2-Bromo-4-phenylthiazole | Hypothesized: c-Met, SFKs, B-RAF |
| Dasatinib | CC1=C(C(=C(N=C1)NC2=NC(=CS2)C)C(=O)NC3=CC(=C(C=C3)Cl)N4CCN(CC4)C)C | 2-Aminothiazole | BCR-ABL, SRC family, c-KIT, PDGFR[2][6][8] |
Table 1: Comparison of the investigational compound with the benchmark inhibitor, Dasatinib.
Section 3: Experimental Workflow for In Vitro Efficacy Confirmation
This section details the core experimental protocols required to build a comprehensive in vitro efficacy profile for Compound X. The causality behind experimental choices is explained to ensure a self-validating system.
Workflow Overview
Caption: High-level experimental workflow for in vitro validation.
Detailed Protocol: Cell Viability (MTT) Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to quantify the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][10][11] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MKN-45 gastric cancer for c-Met, A549 lung cancer for general cytotoxicity) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[12]
-
Compound Preparation: Prepare a 2X serial dilution of Compound X and Dasatinib in the appropriate cell culture medium. A typical concentration range would be from 100 µM to 0.01 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours at 37°C and 5% CO2.[12]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each compound.
Detailed Protocol: Apoptosis Assay (Annexin V/PI Staining)
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[14][15]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X and Dasatinib at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with ice-cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detailed Protocol: Target Validation via Western Blotting
Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. If Compound X is hypothesized to inhibit c-Met, we can use Western blotting to measure the phosphorylation status of c-Met and its downstream effectors, such as AKT and ERK. A reduction in the phosphorylated forms of these proteins upon treatment would strongly support the proposed mechanism of action.[16]
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Step-by-Step Methodology:
-
Lysate Preparation: Treat cells with Compound X at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 4: Data Interpretation and Comparative Analysis
The culmination of these experiments will be a dataset that allows for a robust comparison of Compound X with Dasatinib.
Quantitative Data Summary
| Cell Line | Compound | IC50 (µM) - Hypothetical Data |
| MKN-45 | Compound X | 0.5 |
| Dasatinib | 1.2 | |
| A549 | Compound X | 2.5 |
| Dasatinib | 3.0 |
Table 2: Hypothetical IC50 values from the MTT assay. Lower values indicate higher potency.
Interpreting the Results
-
Potency: A lower IC50 value for Compound X compared to Dasatinib in a c-Met-driven cell line like MKN-45 would suggest potent and potentially selective activity.
-
Mechanism of Cell Death: Flow cytometry data showing a significant increase in the Annexin V-positive/PI-negative population would confirm that Compound X induces apoptosis.
-
Target Engagement: A dose-dependent decrease in the phosphorylation of c-Met, AKT, and ERK in the Western blot analysis would provide strong evidence that Compound X engages its intended target and inhibits the downstream signaling pathway.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
-
Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society. Available at: [Link]
-
Liu, X.-J., Zhao, H.-C., Hou, S.-J., Zhang, H.-J., Cheng, L., Yuan, S., Zhang, L.-R., Song, J., & Zhang, S. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available at: [Link]
- Google Patents. (n.d.). Dasatinib and another 5-thiazolecarboxamide kinase inhibitor, and uses thereof.
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Blake, S. J., Bruce, Z. C., & Blazar, B. R. (2012). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. Available at: [Link]
-
National Cancer Institute. (n.d.). Evaluation using Western Blot. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega. Available at: [Link]
-
Johnson, J. L., Jacobsen, M. P., & Kuriyan, J. (2014). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]
-
Wang, X., Zhang, Y., & Li, Y. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available at: [Link]
-
Weisberg, E., Manley, P. W., & Griffin, J. D. (2008). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia. Available at: [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
-
El-Gamal, M. I., Al-Said, M. S., & Ghorab, M. M. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports. Available at: [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2020083909A1 - Dasatinib and another 5-thiazolecarboxamide kinase inhibitor, and uses thereof - Google Patents [patents.google.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. antibodies.cancer.gov [antibodies.cancer.gov]
Benchmarking 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole: A Comparative Guide for the Evaluation of Novel CYP51 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, against established inhibitors of sterol 14α-demethylase (CYP51). Recognizing the critical role of CYP51 as a validated target in antifungal therapy, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.
The central hypothesis of this guide is that the structural features of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, specifically the phenylthiazole core, suggest a potential inhibitory activity against CYP51. This is based on the precedence of similar scaffolds in clinically approved antifungal agents. This guide, therefore, is structured to provide a clear path for the validation of this hypothesis and the characterization of the compound's inhibitory profile.
The Scientific Imperative: Targeting Fungal Ergosterol Biosynthesis
The integrity of the fungal cell membrane is paramount for the survival and proliferation of pathogenic fungi. A key component of this membrane is ergosterol, a sterol unique to fungi and functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process, with the enzyme sterol 14α-demethylase (CYP51) catalyzing a critical demethylation step.[1][2] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates, altered membrane fluidity and permeability, and ultimately, fungal cell death or growth inhibition.[1] This makes CYP51 an attractive and well-validated target for the development of antifungal drugs.[2][3]
The azole class of antifungal agents, which includes established drugs such as fluconazole and voriconazole, function as potent inhibitors of CYP51.[1][4] They act by coordinating a nitrogen atom in their azole ring with the heme iron atom at the active site of the CYP51 enzyme, thereby blocking substrate binding and catalytic activity.[4][5]
This guide proposes a systematic evaluation of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole as a potential CYP51 inhibitor, comparing its performance directly with clinically relevant azole antifungals.
The Contenders: A Profile of the Test Compound and Known Inhibitors
A successful benchmarking study requires a thorough understanding of the compounds under investigation. This section profiles the novel test compound and the selected established inhibitors.
Test Compound:
-
Name: 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
-
Structure:
-
Rationale for Investigation: The presence of a phenylthiazole moiety is a key structural alert, as this scaffold is found in other known CYP51 inhibitors. The trifluoromethyl group can potentially enhance binding affinity and metabolic stability.
Known Inhibitors (Comparators):
For this benchmarking guide, we will focus on two widely used and well-characterized azole antifungals:
-
Fluconazole: A triazole antifungal with broad-spectrum activity against many fungal pathogens. It is a first-line treatment for many candidal infections.
-
Voriconazole: A second-generation triazole with an expanded spectrum of activity, including against Aspergillus species. It is a critical agent in the treatment of invasive fungal infections.
These comparators provide a robust baseline for evaluating the potency and potential clinical relevance of novel compounds.
The Gauntlet: A Step-by-Step Guide to Benchmarking Experiments
A multi-faceted experimental approach is essential to comprehensively evaluate the inhibitory potential of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole. This section provides detailed protocols for a tiered evaluation strategy, moving from direct enzyme inhibition to cellular activity.
Tier 1: In Vitro Enzymatic Inhibition Assay
This initial experiment directly assesses the ability of the test compound to inhibit the catalytic activity of purified fungal CYP51 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole against recombinant Candida albicans CYP51.
Experimental Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Selectivity in Kinase Inhibition
The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Its versatile structure has been incorporated into agents targeting everything from metabolic disorders to metastatic cancers.[1][2] In the realm of kinase inhibitor development, where the ATP-binding pocket is highly conserved across hundreds of enzymes, achieving target selectivity is the paramount challenge. A potent inhibitor is only as valuable as it is selective; off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's cross-reactivity profile non-negotiable.
This guide provides an in-depth, experimentally-grounded framework for assessing the selectivity of a novel thiazole-based compound, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (hereafter referred to as "Cpd-X" ). For the purposes of this guide, we will treat Cpd-X as a potent inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1) , a critical node in inflammatory and stress-response signaling pathways.[3][4]
We will move beyond simple potency measurements to build a multi-faceted selectivity profile. This involves a two-pronged approach: initial biochemical screening to understand direct enzymatic inhibition, followed by cellular target engagement assays to confirm the compound's action in a physiologically relevant environment. This dual-validation system ensures the trustworthiness and robustness of the resulting data, providing researchers with the confidence needed to advance their drug discovery programs.
Compound Profile & Rationale for Target Selection
Compound of Interest: 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole (Cpd-X )
-
Structure:
(Illustrative Structure) -
Hypothetical Primary Target: Transforming Growth Factor-β-activated kinase 1 (TAK1)
-
Therapeutic Rationale: TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] It is a central mediator for proinflammatory cytokines like TNF-α and IL-1β, activating downstream NF-κB and MAPK pathways (JNK, p38).[5] Dysregulation of TAK1 signaling is implicated in autoimmune diseases and certain cancers, making it a high-value therapeutic target.[3]
Selection of Related Targets for Cross-Reactivity Profiling
To build a meaningful selectivity profile, a panel of related kinases was chosen based on their position in the TAK1 signaling cascade and known off-target liabilities of other kinase inhibitors.[6][7]
-
Direct Downstream Kinases: Mitogen-activated protein kinase kinase 1 (MEK1 ) and c-Jun N-terminal kinase 1 (JNK1 ). These represent key substrates in the pathway immediately downstream of the MAP3K family.
-
Related Inflammatory Kinases: Interleukin-1 receptor-associated kinase 4 (IRAK4 ). While upstream of TAK1 in the IL-1R/TLR pathway, it is a key kinase in innate immunity and a common target for cross-reactivity assessment.[7]
-
Common Off-Targets: Aurora Kinase A (AURKA ). This serine/threonine kinase is involved in mitosis and is structurally distinct enough to be a good measure of broad kinase selectivity. Several multi-targeted inhibitors are known to hit both inflammatory kinases and cell-cycle kinases like Aurora.[8]
Experimental Workflows: From Benchtop to Live Cells
A robust selectivity assessment relies on a logical progression from a simplified in vitro system to a complex cellular environment. Our workflow first establishes direct enzymatic inhibition and then validates this interaction within living cells, accounting for factors like cell permeability and intracellular competition.
Figure 1. Overall experimental workflow for determining the selectivity profile of Cpd-X.
Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Assay
Causality: The ADP-Glo™ assay is a luminescence-based kinase assay that measures the amount of ADP produced during an enzymatic reaction.[9] It is a robust, high-throughput method for determining enzyme activity. By measuring the inhibition of ADP production across a range of Cpd-X concentrations, we can calculate the IC50 value—the concentration required to inhibit 50% of the kinase's activity—which is a standard metric for potency.[10]
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of Cpd-X in 100% DMSO, starting at 1 mM. Transfer 50 nL of each concentration into a 384-well low-volume plate. For controls, add 50 nL of DMSO (0% inhibition) and 50 nL of a known potent inhibitor for each kinase (100% inhibition).
-
Enzyme/Substrate Addition: For each kinase, prepare a master mix containing the kinase and its specific peptide substrate in kinase reaction buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for each respective enzyme to ensure accurate and comparable IC50 values.[11] Dispense 5 µL of this mix into each well containing the compound.
-
Reaction Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of Cpd-X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
Protocol 2: Cellular Target Engagement via NanoBRET™ Assay
Causality: While biochemical assays confirm enzymatic inhibition, they do not confirm that a compound can enter a cell and engage its target in the presence of high intracellular ATP concentrations and other competing molecules.[13] The NanoBRET™ Target Engagement assay overcomes this by measuring compound binding to a target in live cells.[14] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same kinase (the energy acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[15]
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well, white-bottom tissue culture plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with a plasmid encoding the TAK1-NanoLuc® fusion protein and a transfection carrier DNA according to the manufacturer's protocol.[16] Incubate for 18-24 hours to allow for protein expression.
-
Compound Addition: On the day of the assay, prepare serial dilutions of Cpd-X in Opti-MEM® I Reduced Serum Medium. Add these dilutions to the appropriate wells of the cell plate. Include a "no compound" control.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ fluorescent tracer specific for TAK1 to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the "no compound" control and plot the corrected BRET ratio against the compound concentration. Fit the data to determine the cellular IC50 value.
Comparative Data Analysis
The following table summarizes hypothetical, yet plausible, data obtained from the biochemical and cellular assays described above. This data illustrates a compound with high potency for its primary target and quantifiable selectivity against related kinases.
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Index (Biochemical vs. TAK1) |
| TAK1 (Primary) | 8.5 | 45 | 1.0x |
| MEK1 | 950 | >10,000 | 112x |
| JNK1 | 1,200 | >10,000 | 141x |
| IRAK4 | 430 | 2,150 | 51x |
| AURKA | >10,000 | >10,000 | >1,176x |
-
Selectivity Index is calculated as [IC50 (Off-Target) / IC50 (TAK1)]. A higher number indicates greater selectivity.
Discussion: Synthesizing the Data for Actionable Insights
The data clearly positions Cpd-X as a potent and highly selective inhibitor of TAK1.
Expertise-Driven Interpretation:
-
High On-Target Potency: A single-digit nanomolar IC50 in the biochemical assay demonstrates potent, direct inhibition of the TAK1 enzyme.
-
Excellent Kinome Selectivity: Cpd-X shows a selectivity of over 100-fold against the downstream kinases MEK1 and JNK1, and over 50-fold against the related inflammatory kinase IRAK4. Its inactivity against the unrelated kinase AURKA further confirms its specific nature. This profile is crucial, as inhibiting multiple nodes in the MAPK pathway could lead to broader, less predictable biological outcomes.
-
Confirmed Cellular Engagement: The shift in IC50 from 8.5 nM (biochemical) to 45 nM (cellular) is expected and informative. This "potency shift" reflects the real-world challenges the compound faces: crossing the cell membrane and competing with high physiological concentrations of ATP (~1-10 mM) for the kinase binding site.[11] The fact that Cpd-X retains nanomolar potency in a cellular context is a strong indicator of its potential as a valuable research tool or therapeutic lead.
Figure 3. Logical decision-making workflow based on integrated cross-reactivity data.
Conclusion
This guide has detailed a comprehensive and robust strategy for evaluating the cross-reactivity of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, a model TAK1 inhibitor. By integrating quantitative biochemical assays with live-cell target engagement studies, we have constructed a high-confidence selectivity profile. The hypothetical data reveals Cpd-X to be a potent and highly selective agent, validating its potential for further investigation. This rigorous, multi-step validation process is essential for any drug discovery campaign, ensuring that the biological effects observed are truly due to the on-target activity of the compound and minimizing the risk of costly failures in later-stage development.
References
-
Ghabbour, H. A., et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]
-
Che, F., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 618233. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
-
An, W. F., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(4), 406-16. [Link]
-
Totzke, F., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers (Basel), 11(11), 1746. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Tan, L., et al. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1320-1328. [Link]
-
ResearchGate. (2022). Microwave assisted C–S cross-coupling reaction. ResearchGate Publication. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals (Basel), 14(8), 793. [Link]
-
Tan, L., et al. (2017). Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1320-1328. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]
-
ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. ResearchGate Figure. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Protocol. [Link]
-
Liu, T., et al. (2019). Small molecule activators of TAK1 promotes its activity-dependent ubiquitination and TRAIL-mediated tumor cell death. Proceedings of the National Academy of Sciences, 116(26), 12853-12862. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 15(1), 183-196. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values. ResearchGate Figure. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. [Link]
-
Bîcu, E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439. [Link]
-
Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(21), e4203. [Link]
-
Gunturu, R., et al. (2022). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry, 46, 13918-13923. [Link]
-
Liu, R., et al. (2021). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. Apoptosis, 26(9-10), 483-496. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology Website. [Link]
-
Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex Case Study. [Link]
-
ResearchGate. (2012). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate Publication. [Link]
-
Wikipedia. (n.d.). Mitogen-activated protein kinase. Wikipedia. [Link]
-
Brear, P., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355152. [Link]
-
Aj-Aj, N., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Interface Focus, 10(5), 20190101. [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Chen, Y., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Medicinal Chemistry Letters, 4(2), 191-196. [Link]
-
Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]
Sources
- 1. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 signaling is a potential therapeutic target for pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 6. Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. domainex.co.uk [domainex.co.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. news-medical.net [news-medical.net]
- 16. eubopen.org [eubopen.org]
In Vivo Validation of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole: A Comparative Guide for Preclinical Anti-Cancer Drug Development
For researchers at the forefront of oncology drug discovery, the transition from a promising in vitro hit to a validated in vivo lead is a critical and often challenging step. This guide provides a comprehensive framework for the in vivo validation of a novel thiazole derivative, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, a compound hypothesized to exhibit anti-cancer properties. By presenting a head-to-head comparison with established anti-cancer agents, Lapatinib and Doxorubicin, this document aims to equip researchers with the necessary insights to design, execute, and interpret preclinical animal studies with scientific rigor.
Introduction: The Rationale for In Vivo Validation
The journey of a novel anti-cancer agent from benchtop to bedside is paved with rigorous validation processes. While in vitro assays provide initial insights into a compound's biological activity, they often fall short of recapitulating the complex interplay of physiological factors that govern drug efficacy and toxicity in a living organism.[1] Therefore, in vivo validation in animal models is an indispensable step to assess a drug candidate's therapeutic potential, pharmacokinetic profile, and safety margin before it can be considered for clinical trials.[2]
This guide focuses on a hypothetical novel compound, 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole. Based on the well-documented anti-cancer activities of the thiazole scaffold, we postulate that this compound may exert its effects through the inhibition of a key signaling pathway implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][4] To objectively evaluate its preclinical potential, we will compare its performance in a breast cancer xenograft model against two clinically relevant drugs with distinct mechanisms of action:
-
Lapatinib: A dual tyrosine kinase inhibitor targeting the HER2/neu and epidermal growth factor receptor (EGFR) pathways.[5]
-
Doxorubicin: A well-established chemotherapeutic agent that primarily works by intercalating into DNA and inhibiting topoisomerase II.[6][7]
This comparative approach will allow for a nuanced understanding of the novel compound's relative efficacy, tolerability, and potential therapeutic niche.
Comparative In Vivo Performance: A Head-to-Head Analysis
To provide a clear and concise comparison, the following tables summarize the hypothetical in vivo performance of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole against Lapatinib and Doxorubicin in a human breast cancer (MCF-7) xenograft mouse model.
Table 1: Comparative Efficacy in MCF-7 Xenograft Model
| Compound | Dosing Regimen (mg/kg, route, frequency) | Tumor Growth Inhibition (TGI) (%) | Survival Benefit (days) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | - |
| 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | 50, p.o., daily | 65 | 21 |
| Lapatinib | 100, p.o., daily | 58 | 18 |
| Doxorubicin | 5, i.v., weekly | 75 | 25 |
Table 2: Comparative Pharmacokinetics in Mice
| Compound | Cmax (µg/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) |
| 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | 2.5 | 2 | 8 | 40 |
| Lapatinib | 1.8 | 4 | 24 | 30-50[8] |
| Doxorubicin | 3.2 | 0.1 | 20-30[9] | N/A (i.v.) |
Table 3: Comparative Toxicity Profile in Mice
| Compound | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Toxicities |
| 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | >100 | Mild, transient weight loss |
| Lapatinib | >200 | Diarrhea, skin rash[10] |
| Doxorubicin | 10 | Cardiotoxicity, myelosuppression, weight loss[11][12] |
Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
We hypothesize that 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers, including breast cancer.[3][4][13] By targeting a key kinase within this cascade, the compound could effectively halt the uncontrolled cell division characteristic of tumors.
In contrast, Lapatinib inhibits the HER2 and EGFR receptor tyrosine kinases, which are upstream activators of the PI3K/Akt/mTOR and MAPK pathways.[14][15] Doxorubicin's primary mechanism involves direct DNA damage and inhibition of DNA replication and repair.[6][16]
Below is a diagram illustrating the proposed signaling pathway and the points of intervention for our novel compound and the comparators.
Caption: Proposed mechanism of action of the novel thiazole compound and comparators.
Experimental Protocol: Human Tumor Xenograft Mouse Model
The following is a detailed, step-by-step protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole. This protocol is a self-validating system, incorporating essential controls and endpoints for robust data generation.
4.1. Animal Model and Cell Line
-
Animal: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MCF-7 human breast adenocarcinoma cell line.
4.2. Experimental Workflow
Caption: Experimental workflow for the in vivo validation in a xenograft model.
4.3. Detailed Methodology
-
Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free facility for at least one week to allow for acclimatization.
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation and Implantation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Compound Administration: Prepare the test compounds and administer them according to the specified dosing regimen for 28 days.
-
Efficacy and Toxicity Monitoring: Throughout the treatment period, continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when the tumors reach the predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss). At necropsy, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo validation of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole as a potential anti-cancer agent. The comparative analysis against established drugs, coupled with a detailed experimental protocol and a plausible mechanism of action, offers a robust starting point for preclinical development. The hypothetical data presented suggests that the novel thiazole derivative exhibits promising efficacy with a favorable safety profile compared to Doxorubicin.
Further studies should focus on elucidating the precise molecular target of the compound within the PI3K/Akt/mTOR pathway, optimizing its pharmacokinetic properties, and evaluating its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs).[17] A thorough understanding of its mechanism of action and in vivo performance will be crucial for its successful translation into clinical settings.
References
-
U.S. Food and Drug Administration. (2020). Breast Cancer Treatment (PDQ®)–Health Professional Version. National Cancer Institute. [Link]
-
American Cancer Society. (2023). Targeted Drug Therapy for Breast Cancer.[Link][18]
-
Egorin, M. J., et al. (1985). Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia. Cancer Research, 45(11 Pt 1), 5534-5540. [Link][9]
-
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link][17]
-
Vasan, N., et al. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299-309. [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link][6]
-
Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link][3][4]
-
Hudachek, S. F., & Gustafson, D. L. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. Journal of pharmacokinetic and pharmacodynamic, 40(4), 435-451. [Link][8]
-
Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor 2 and epidermal growth factor receptor 1 tyrosine kinases. Clinical therapeutics, 30(8), 1426-1447. [Link][14]
-
Oxford Drug Design. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link][19]
-
Yang, F., et al. (2014). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 6(4), 2279-2296. [Link][16]
-
Burris, H. A. (2004). Dual kinase inhibition in the treatment of breast cancer: initial experience with the EGFR/ErbB-2 inhibitor lapatinib. The oncologist, 9(Supplement 3), 10-15. [Link][5]
-
Courtney, K. D., et al. (2010). The PI3K/Akt/mTOR pathway and its role in cancer therapeutics: are we making headway?. Journal of Clinical Oncology, 28(6), 1045. [Link][4]
-
Creative Bioarray. (n.d.). Humanized-Xenograft Model-based Drug Screening. [Link][20]
-
National Cancer Institute. (2023). Drugs Approved for Breast Cancer. [Link][21]
-
Spilbor, A. P., et al. (1985). Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in nude mice. Cancer chemotherapy and pharmacology, 15(3), 243-245. [Link][22]
-
ResearchGate. (n.d.). Mechanism of action of lapatinib via ERBB signaling pathways.[Link][23]
-
Zbinden, G., & Brandle, E. (1975). Doxorubicin toxicity and pharmacokinetics in old and young rats. Cancer research, 35(11 Pt 1), 3065-3071. [Link][11]
-
U.S. Food and Drug Administration. (2007). NDA 22-059: TYKERB (lapatinib) Pharmacology and Toxicology Review.[Link][10]
-
Sharma, G., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(9), 1121. [Link][24]
-
Wang, H., et al. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology letters, 10(4), 2095-2101. [Link][25]
-
Breastcancer.org. (2023). Lapatinib (Tykerb): What to Expect, Side Effects, and More.[Link][27]
-
Zuccari, G., et al. (2021). Doxorubicin toxicity and pharmacokinetics in old and young rats. Semantic Scholar.[Link][28]
-
Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development.[Link][29]
-
Medscape. (2023). Breast Cancer Treatment Protocols.[Link][30]
-
Hudachek, S. F., & Gustafson, D. L. (2013). Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans. ResearchGate.[Link][31]
-
National Institutes of Health. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.[Link][1]
-
Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?[Link][32]
-
Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?[Link][15]
-
Guerrero-Zotano, A., et al. (2016). PI3K/AKT/mTOR Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI.[Link][13]
-
Al-Harthi, S. E., et al. (2022). Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice. MDPI.[Link][12]
-
Zhang, Y., et al. (2016). Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes. Oncotarget, 7(38), 61947. [Link][33]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed.[Link][34]
-
PubChem. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.[Link][]
Sources
- 1. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Lapatinib - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Doxorubicin toxicity and pharmacokinetics in old and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Drug Therapy | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Drugs Approved for Breast Cancer - NCI [cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. breastcancer.org [breastcancer.org]
- 28. semanticscholar.org [semanticscholar.org]
- 29. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 30. Breast Cancer Treatment Protocols: Treatment Protocols, Treatment of Ductal Carcinoma in Situ, Locoregional Treatment of Breast Cancer [emedicine.medscape.com]
- 31. researchgate.net [researchgate.net]
- 32. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 33. Lapatinib promotes the incidence of hepatotoxicity by increasing chemotherapeutic agent accumulation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Trifluoromethylphenyl Thiazole Isomers
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and efficient identification of promising lead candidates. Among the vast chemical space, heterocyclic compounds, particularly those containing thiazole and trifluoromethylphenyl moieties, have garnered significant attention due to their prevalence in a wide array of biologically active molecules.[1] The trifluoromethyl group, in particular, is known to enhance pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of trifluoromethylphenyl thiazole isomers, offering insights into the causality behind experimental choices and ensuring a self-validating system for robust and reliable results.
The Rationale for Comparative Docking of Isomers
The precise positioning of functional groups on a scaffold can dramatically alter the binding affinity and selectivity of a compound for its biological target. Isomers, molecules with the same chemical formula but different arrangements of atoms, often exhibit vastly different biological activities. A case in point is the substitution pattern on a phenyl ring, where ortho, meta, and para isomers can adopt distinct conformations within a protein's binding pocket. Comparative docking studies allow for an in silico exploration of these subtle structural changes, providing a rational basis for prioritizing the synthesis of a particular isomeric series. This approach is a cornerstone of structure-based drug design, aiming to predict the binding mode and affinity of a ligand to a receptor.[3][4]
Experimental Workflow: A Self-Validating System
A robust docking protocol is a self-validating system. This means that it should include internal controls and cross-verification steps to ensure the reliability of the generated data. The following workflow is designed with this principle in mind.
Caption: A hypothetical signaling pathway involving the target kinase.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of trifluoromethylphenyl thiazole isomers. The presented workflow, rooted in principles of scientific integrity, allows for a rational and efficient exploration of structure-activity relationships. The hypothetical data demonstrates how subtle changes in isomeric substitution can lead to significant differences in predicted binding affinity and interactions.
The next logical steps would involve the synthesis of the prioritized para-isomer and its experimental validation through in vitro binding assays and cell-based functional assays to confirm the in silico predictions. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved from [Link]
-
Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom. (2025). PubMed. Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Computer-Aided Drug Design. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved from [Link]
-
Basic docking. (n.d.). AutoDock Vina 1.2.0 documentation. Retrieved from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]
-
Molecular Docking Protocol. (2022). ResearchGate. Retrieved from [Link]
-
Representative examples of trifluoromethyl phenyl-containing approved drugs. (2021). ResearchGate. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1991). Journal of Medicinal Chemistry. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2015). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules. Retrieved from [Link]
-
In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2021). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Retrieved from [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). International Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Hazard Profile: Understanding the "Why" Behind the Procedure
The trifluoromethyl group, while generally stable, contributes to the compound's lipophilicity and potential for bioaccumulation if not disposed of correctly.[2] Therefore, our disposal strategy must be conservative and treat this compound as hazardous waste, adhering to the principle of "cradle-to-grave" management as outlined by the Resource Conservation and Recovery Act (RCRA).[3][4]
Key Inferred Hazards:
| Hazard Category | Potential Effect | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on data for similar brominated thiazole compounds.[5] |
| Skin Corrosion/Irritation | May cause skin irritation. | A common characteristic of halogenated organic compounds.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | A common characteristic of halogenated organic compounds.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or fumes should be avoided.[1] |
| Environmental Hazard | Potential for environmental persistence and bioaccumulation. | Halogenated compounds can be persistent in the environment.[6] |
The Disposal Workflow: A Step-by-Step Protocol
The recommended and most environmentally sound method for the disposal of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[7] This ensures the complete destruction of the compound and the neutralization of potentially harmful combustion byproducts like hydrogen bromide.
In-Lab Waste Collection and Segregation
Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal.[8]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole and materials contaminated with it. The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[9]
-
Labeling: Immediately upon designating the container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole"
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Segregation: This waste stream must be segregated from other, incompatible waste streams. Specifically, do not mix with:
-
Aqueous waste
-
Strong oxidizing agents
-
Strong bases
-
-
Contaminated Materials: Any materials that come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in the designated solid waste container for this chemical.
-
Storage: Store the sealed waste container in a well-ventilated area, away from heat sources and direct sunlight.[10][11] Secondary containment is highly recommended to mitigate spills.
Arranging for Disposal
Once the waste container is full or has reached its accumulation time limit (typically 180 days, but this can vary by jurisdiction and generator status), it must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
dot
Caption: Disposal workflow for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.
Waste Minimization: A Proactive Approach
The most effective disposal method is to minimize waste generation in the first place.[12] Consider the following strategies:
-
Careful Planning: Accurately calculate the amount of material needed for your experiment to avoid purchasing excess.
-
Inventory Management: Maintain a current inventory of all chemicals to prevent the purchase of duplicates and to track expiration dates.[8]
-
Scale of Experiments: Where possible, utilize microscale chemistry techniques to reduce the volume of reagents used and waste generated.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
National Institutes of Health. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
-
ResearchGate. Which is the best way to recycle or neutralise Bromine?. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Royal Society of Chemistry. Chemical recycling of bromine-terminated polymers synthesized by ATRP. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
GFL Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
CSIR IIP. Laboratory Chemical Waste Management. [Link]
-
PubMed. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. [Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]
-
Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
-
ResearchGate. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
-
PubChem. 2-Bromo-4-phenyl-1,3-thiazole. [Link]
-
Axonator. EPA Hazardous Waste Management. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. axonator.com [axonator.com]
- 5. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. iip.res.in [iip.res.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
